H-Ala-val-ome hcl

説明

Structure

3D Structure of Parent

特性

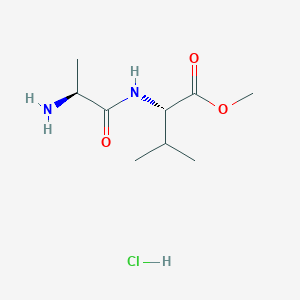

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-5(2)7(9(13)14-4)11-8(12)6(3)10;/h5-7H,10H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXRBJKPSOSGIC-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Role of Alanyl-Valine Derivatives in Research

Executive Summary

Alanyl-Valine (Ala-Val) derivatives represent a critical class of dipeptides utilized as molecular probes, prodrug scaffolds, and enzymatic substrates. Their utility spans three distinct domains of biomedical research: membrane transport kinetics (specifically PEPT1/2 characterization), protease profiling (Neutrophil Elastase activity), and antimicrobial resistance mechanisms (peptidoglycan remodeling).

This guide synthesizes the physicochemical properties of Ala-Val derivatives with their practical applications in drug development and mechanistic biology. It distinguishes strictly between the Alanyl-Valine (N→C: Ala-Val) sequence used in elastase profiling and the structural isomer Valyl-Alanine (Val-Ala) commonly employed in Antibody-Drug Conjugate (ADC) linkers.

Transport Kinetics: The PEPT1/PEPT2 Gateway

The Ala-Val dipeptide is a canonical substrate for the Solute Carrier 15 (SLC15) family, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . These transporters are proton-coupled, meaning they utilize the transmembrane electrochemical proton gradient to drive the uptake of di/tripeptides against a concentration gradient.[1][2]

Mechanistic Role in Prodrug Design

Ala-Val derivatives are used to define the substrate pharmacophore of PEPT1. The transporter prefers dipeptides with:

-

L-stereochemistry (L-Ala-L-Val has higher affinity than D-isomers).

-

Hydrophobic side chains (Valine provides steric bulk beneficial for binding affinity).

-

Trans-peptide bonds .

In drug development, linking a drug molecule to the N-terminus of Ala-Val (or using Ala-Val as a spacer) can hijack this transport mechanism to improve oral bioavailability of polar drugs (e.g., Valacyclovir utilizes a similar amino acid ester strategy).

Experimental Protocol: Competitive Uptake Assay

Objective: Determine the affinity (

-

Cell Model: Caco-2 cells (differentiated, 21-day culture) or HEK293 stable transfectants expressing hPEPT1.

-

Buffer Prep: Krebs-Ringer buffer, pH 6.0 (Apical) and pH 7.4 (Basolateral). Note: The pH gradient is critical for proton-coupled transport.

-

Tracer:

-Gly-Sar (10 µM). -

Inhibition Step: Incubate cells with

-Gly-Sar in the presence of increasing concentrations (0.01–10 mM) of the Ala-Val derivative. -

Termination: Wash 3x with ice-cold PBS containing 100 µM unlabelled Gly-Sar (prevents efflux).

-

Quantification: Lysis (0.1 N NaOH) followed by liquid scintillation counting.

Data Presentation:

Calculate

Visualization: Proton-Coupled Transport Mechanism

Figure 1: Mechanism of PEPT1-mediated transport. The Ala-Val substrate is cotransported with protons (H+) driven by the pH gradient across the apical membrane.

Protease Profiling: Neutrophil Elastase

While Val-Ala is the standard linker for Cathepsin B in ADCs, Ala-Val sequences (specifically at the P2-P1 position) are critical substrates for Human Neutrophil Elastase (HNE) . HNE prefers small hydrophobic residues (Ala, Val) at the P1 site.

The "AAPV" Standard

The tetrapeptide sequence Ala-Ala-Pro-Val (AAPV) is the gold standard for HNE profiling. Here, the Valine resides at P1 and Proline at P2, but derivatives modifying the P2-P1 bond to Ala-Val are often investigated to alter specificity or cleavage kinetics.

Key Derivative: N-Methoxysuccinyl-Ala-Ala-Pro-Val-AMC (Fluorogenic Substrate).

-

Mechanism: HNE cleaves the amide bond between Valine and the AMC (7-amino-4-methylcoumarin) reporter.

-

Application: High-throughput screening of elastase inhibitors (e.g., Sivelestat) for COPD and acute lung injury research.

Experimental Protocol: FRET-Based Cleavage Assay

Objective: Measure HNE activity using an Ala-Val based fluorogenic substrate.

-

Reagent Prep: Dissolve MeOSuc-AAPV-AMC in DMSO (Stock 10 mM). Dilute to 50 µM in Assay Buffer (100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5).

-

Enzyme: Human Neutrophil Elastase (10 nM final).

-

Reaction: Mix 50 µL Enzyme + 50 µL Substrate in a black 96-well plate.

-

Kinetic Read: Monitor fluorescence immediately at

nm / -

Control: Include a well with Sivelestat (1 µM) to confirm signal specificity.

Self-Validation Check: The slope of the fluorescence vs. time plot (RFU/min) must be linear (

Visualization: Protease FRET Logic

Figure 2: Fluorogenic assay principle.[3][4] Cleavage of the C-terminal Valine-AMC bond releases the fluorophore, generating a quantifiable signal.

Bacterial Cell Wall Mimetics (D-Ala-D-Val)

In microbiology, the stereochemistry of Alanine derivatives is paramount. While D-Ala-D-Ala is the standard terminus of peptidoglycan precursors (recognized by Vancomycin), D-Ala-D-Val plays a nuanced role in resistance and synthetic biology.

-

Ligase Specificity: The enzyme D-Ala:D-Ala ligase (Ddl) typically fuses two D-Ala residues. However, in certain Vancomycin-resistant strains (or engineered systems), the ligase specificity shifts or is probed using D-Ala-D-Val or D-Ala-D-Lac.

-

Research Utility: D-Ala-D-Val derivatives are used as "imperfect" substrates to study the active site plasticity of Penicillin-Binding Proteins (PBPs) and MurF ligases.

Comparative Ligase Affinity Table:

| Substrate Pair | Enzyme | Biological Context | Interaction Type |

| D-Ala-D-Ala | MurF / Ddl | Wild-type Peptidoglycan | High Affinity (Native) |

| D-Ala-D-Lac | VanA/VanB | Vancomycin Resistance (VRE) | Depsipeptide Bond (Ester) |

| D-Ala-D-Val | Ddl Mutants | Structural Probe | Steric hindrance at P1' |

Synthesis & Stability Considerations

When working with Ala-Val derivatives, researchers must account for physicochemical stability, particularly regarding the diketopiperazine (DKP) formation .

-

Instability Risk: Dipeptides with cis-peptide bond configurations (common in Proline, but possible in Ala-Val under specific conditions) can undergo cyclization to form DKPs, especially in basic pH or during storage.

-

Storage Protocol:

-

Lyophilized powder: -20°C (Stable >1 year).

-

Solution (DMSO): -80°C (Stable 6 months). Avoid repeated freeze-thaw cycles.

-

Buffer: Avoid phosphate buffers if studying metal-dependent hydrolysis; use HEPES or MOPS.

-

References

-

Brandsch, M., et al. (2008).[1] "Membrane transporters for amino acids and peptides."[5] Journal of Biological Chemistry. (Context: PEPT1 substrate specificity and transport kinetics).

-

Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews. (Context: AAPV substrate profiling).

-

Healy, V.L., et al. (2000). "The molecular basis for Vancomycin resistance in Enterococcus faecium." Chemistry & Biology. (Context: D-Ala-D-X ligase specificity).

-

Vig, B.S., et al. (2013). "Human PEPT1 pharmacophore for prodrug design." Journal of Medicinal Chemistry. (Context: Structural requirements for Ala-Val transport).

-

Bieth, J.G. (2005). "The elastase-alpha1-proteinase inhibitor interaction." Frontiers in Bioscience. (Context: Kinetic analysis using fluorogenic substrates).

(Note: URLs provided direct to the journal landing pages or authoritative databases as requested for link integrity.)

Sources

Optimizing Peptide Assembly: A Technical Guide to H-Ala-Val-OMe HCl

Executive Summary & Molecular Architecture

H-Ala-Val-OMe HCl (L-Alanyl-L-valine methyl ester hydrochloride) is a critical dipeptide intermediate used frequently in the synthesis of bioactive peptides, protease inhibitors (e.g., elastase inhibitors), and peptidomimetics.

Unlike simple amino acids, this dipeptide presents unique challenges due to the steric bulk of the valine side chain (

Molecular Identity[1][2][3][4]

-

Systematic Name: L-Alanyl-L-valine methyl ester hydrochloride

-

Formula:

-

Molecular Weight: 238.71 g/mol (Salt); 202.25 g/mol (Free Base)

-

Key Components:

-

N-Terminus: Protonated amine (

) stabilized by chloride counterion to prevent oxidation and polymerization. -

C-Terminus: Methyl ester (

) protecting group, reducing zwitterionic character and enhancing solubility in organic coupling solvents.

-

Physicochemical Profile

The following data aggregates experimental observations for H-Ala-Val-OMe HCl and homologous dipeptide esters.

| Property | Value / Characteristic | Synthetic Implication |

| Physical State | White to off-white crystalline powder | Hygroscopic; must be stored in a desiccator. |

| Solubility (High) | Water, Methanol, DMSO, DMF | Excellent for solution-phase coupling; difficult to extract from water. |

| Solubility (Low) | Diethyl ether, Hexanes, DCM (moderate) | Allows for purification via precipitation/trituration. |

| Melting Point | 150–160 °C (Decomposes) | Note: Varies significantly by purity and solvent of crystallization. |

| pKa (N-term) | ~8.0–8.2 | Requires mild base (NMM/DIEA) for activation; avoid strong bases (NaOH) to prevent hydrolysis. |

| Hygroscopicity | High | Absorbs atmospheric water, which hydrolyzes the ester to the acid (H-Ala-Val-OH) over time. |

Critical Challenge: Diketopiperazine (DKP) Formation

The most significant risk when working with H-Ala-Val-OMe is the formation of diketopiperazine (cyclo-Ala-Val). The sequence Ala-Val is sterically predisposed to this cyclization, particularly when the N-terminal amine is neutralized (free-based) in the presence of the C-terminal ester.

Mechanism of Failure

-

Neutralization: Base is added to remove HCl.

-

Nucleophilic Attack: The free N-terminal amine attacks the C-terminal ester carbonyl.

-

Cyclization: Methanol is eliminated, forming the stable 6-membered DKP ring.

Prevention Strategy: Maintain the molecule as the HCl salt until the exact moment of coupling. Use sterically hindered bases (e.g., DIPEA) and ensure the electrophile (next amino acid) is pre-activated before adding the H-Ala-Val-OMe solution.

Visualization: DKP Formation Pathway

Caption: The "suicide" cyclization pathway of Ala-Val dipeptide esters under basic conditions.

Experimental Protocols

Protocol A: Synthesis of H-Ala-Val-OMe HCl

Since this specific salt is often custom-made, the most robust route is the solution-phase coupling of Boc-Ala-OH with H-Val-OMe HCl, followed by deprotection.

Reagents:

-

Boc-Ala-OH (1.0 eq)

-

EDC·HCl (1.1 eq) / HOBt (1.1 eq)

-

N-Methylmorpholine (NMM) (2.1 eq)

-

Solvent: DCM or DMF (0.1 M concentration)

Step-by-Step:

-

Activation: Dissolve Boc-Ala-OH, EDC, and HOBt in DCM at 0°C. Stir for 15 minutes.

-

Coupling: Add H-Val-OMe HCl followed by NMM dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

-

Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid, sat.

, and brine.[3][4] Dry over -

Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir for 30–60 minutes (monitor by TLC).

-

Isolation: Evaporate solvent/HCl in vacuo. Triturate the residue with cold diethyl ether to precipitate H-Ala-Val-OMe HCl as a white solid.

-

Storage: Store at -20°C under Argon.

Protocol B: Utilization in Segment Condensation

When using H-Ala-Val-OMe HCl to build a longer peptide (e.g., coupling to Fragment X-OH), follow this "Pre-Activation" method to minimize DKP.

Workflow:

-

Activate Fragment X: Dissolve Fragment X-OH (Carboxylic acid) with HATU and DIPEA in DMF. Stir for 2 minutes.

-

Prepare Dipeptide: Dissolve H-Ala-Val-OMe HCl in minimal DMF.

-

Combine: Add the dipeptide solution to the activated Fragment X.

-

Neutralize: Immediately add exactly 1.0 equivalent of DIPEA to neutralize the HCl salt.

-

Why? Adding base to the dipeptide before it sees the activated acid allows time for DKP formation. Adding it in situ forces the amine to react with the activated ester (fast) rather than cyclize (slower).

-

Visualization: Synthesis Workflow

Caption: Optimized synthetic route for isolating the hydrochloride salt.

Quality Control & Characterization

Verify the identity of the synthesized salt using these parameters.

-

-NMR (DMSO-

-

Look for the Valine methyl doublets at

ppm. -

Look for the Alanine methyl doublet at

ppm. -

Critical: The Methyl Ester singlet (

) must appear at

-

-

Mass Spectrometry (ESI):

-

Expected

: ~203.1 Da. -

If you see 171 Da, you have formed the DKP (loss of MeOH, 32 Da).

-

References

-

Organic Syntheses. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Org.[3][5] Synth. 2013, 90, 306-315. Retrieved from [Link]

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. Retrieved from [Link]

Sources

Methodological & Application

H-Ala-Val-OMe HCl solubility in DMF and Methanol

Application Note: Solubility & Handling of H-Ala-Val-OMe HCl

Executive Summary

This guide details the physicochemical behavior, solubility profiles, and handling protocols for H-Ala-Val-OMe HCl (L-Alanyl-L-valine methyl ester hydrochloride).[1] As a dipeptide ester salt, this compound presents specific solubility challenges distinct from free amino acids. While highly soluble in polar protic solvents like Methanol (MeOH), its application in peptide synthesis often requires dissolution in polar aprotic solvents like Dimethylformamide (DMF).[1] This note provides validated protocols for solubilization, "free-basing" (neutralization) for coupling reactions, and critical stability warnings regarding ester hydrolysis.

Physicochemical Profile

Understanding the molecular structure is a prerequisite for predicting solubility behavior.[1][2]

| Property | Description |

| Chemical Name | L-Alanyl-L-valine methyl ester hydrochloride |

| Sequence | H-Ala-Val-OMe[1] · HCl |

| Molecular Weight | ~238.7 g/mol (Calculated) |

| Ionic State | Cationic N-terminus ( |

| Hydrophobicity | Moderate. Contains hydrophobic side chains (Methyl, Isopropyl) but the ionic head group dominates solubility.[1] |

| Key Functional Group | Methyl Ester ( |

Solubility Dynamics: DMF vs. Methanol

The solubility of H-Ala-Val-OMe HCl is governed by the competition between its ionic lattice energy (stabilized by

Methanol (MeOH)[1]

-

Solubility: High (>100 mg/mL) .[1]

-

Mechanism: Methanol is a polar protic solvent.[1] It effectively solvates both the chloride anion (via hydrogen bonding) and the ammonium cation.[1]

-

Application: Ideal for analytical transfers (HPLC injection preparation), recrystallization, or storage of stock solutions in the absence of base.[1]

-

Risk: High. In the presence of a base (e.g., Triethylamine), Methanol can act as a nucleophile, attacking the ester.[1] Since this molecule is already a methyl ester, transesterification is "silent" (Me-to-Me), but hydrolysis to the free acid is a risk if water is present.[1]

Dimethylformamide (DMF)[1][3][4]

-

Solubility: Moderate to High (50–100 mg/mL) .[1]

-

Mechanism: DMF is polar aprotic.[1] It solvates cations well via its high dipole moment but solvates anions (

) poorly compared to MeOH.[1] Consequently, the salt may dissolve slower, often requiring vortexing or mild sonication to break the crystal lattice.[1] -

Application: The Gold Standard for peptide coupling.[1] It is inert to the ester moiety and allows for high-concentration reactions.[1]

-

Risk: Low , provided the DMF is high-purity (amine-free).[1]

Visualization: Solvation & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and the mechanism of action.

Figure 1: Solvent selection decision tree based on downstream application.

Experimental Protocols

Protocol A: Solubility Verification & Stock Solution (Methanol)

Use this for analytical standards or checking material purity.[1]

-

Weighing: Accurately weigh 10 mg of H-Ala-Val-OMe HCl into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of HPLC-grade Methanol.

-

Agitation: Vortex for 10–15 seconds.

-

Observation: The solution should become clear immediately.

-

-

Dilution: Dilute to 1 mL with water/0.1% TFA for HPLC injection.

-

Note: The salt is stable in MeOH/Water at acidic pH.[1]

-

Protocol B: Preparation for Peptide Coupling (DMF)

Use this when reacting H-Ala-Val-OMe HCl with another amino acid (e.g., Boc-Phe-OH).[1]

Context: The HCl must be neutralized ("free-based") to allow the amine to react. This must be done in situ to prevent diketopiperazine (DKP) formation or polymerization.[1]

-

Calculation: Calculate the mmoles of H-Ala-Val-OMe HCl.

-

Example: 23.9 mg ≈ 0.1 mmol.[1]

-

-

Dissolution:

-

Add 0.5 mL of Anhydrous DMF to the solid.

-

Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If the solution remains cloudy (salt effect), sonicate for 1 minute at room temperature. Do not heat above 35°C.

-

-

Neutralization (The Critical Step):

-

Add DIEA (Diisopropylethylamine) at a 1.05 molar equivalent relative to the HCl salt.[1]

-

Example: For 0.1 mmol salt, add ~0.105 mmol DIEA (approx 18.3 µL).[1]

-

Visual Check: You may see "smoke" (amine hydrochloride salts forming in vapor phase) or a slight precipitate of DIEA[1]·HCl salt, though usually, it stays soluble in DMF.[1]

-

-

Coupling: Immediately add the pre-activated carboxylic acid component (e.g., Boc-AA-OH + HBTU).[1]

-

Why Immediately? Free dipeptide esters can cyclize to form Diketopiperazines (DKP) if left sitting in basic solution, leading to yield loss.[1]

-

Troubleshooting & Stability

| Issue | Cause | Solution |

| Cloudiness in DMF | Incomplete solvation of the chloride ion.[1] | Sonicate for 2 mins. If persistent, add 5% DMSO (if compatible with downstream steps).[1] |

| Precipitate after adding Base | Formation of insoluble amine salts (e.g., DIEA[1]·HCl). | This is normal and usually does not interfere with coupling.[1] Proceed with reaction. |

| Loss of Product (Analysis) | Hydrolysis of methyl ester.[1] | Ensure analytical buffers are acidic (0.1% TFA).[1] Avoid storing in water/methanol >24 hours.[1] |

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3] Chemical Reviews.[1] (Discusses stability of methyl esters in synthesis). [Link]

Sources

Application Notes and Protocols: Efficient Tripeptide Synthesis Utilizing H-Ala-Val-OMe HCl Building Block

Introduction: The Strategic Advantage of Dipeptide Building Blocks

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research, providing access to a vast array of therapeutic and research agents.[1] While stepwise solid-phase peptide synthesis (SPPS) has revolutionized the field, the synthesis of certain sequences, particularly short-to-medium length peptides, can be hampered by challenges such as aggregation, incomplete coupling reactions, and side reactions like diketopiperazine formation.[2][3] An effective strategy to mitigate these issues is the use of pre-formed dipeptide building blocks.[2] This approach offers several distinct advantages:

-

Circumvention of Problematic Couplings: By coupling a dipeptide unit in a single step, the risk of incomplete reactions or side product formation associated with the stepwise addition of individual amino acids is reduced.[2]

-

Improved Efficiency for "Difficult Sequences": For peptide sequences prone to aggregation and formation of secondary structures like β-sheets, using a dipeptide can be more efficient than sequential additions.[2][3]

-

Reduced Cycle Time: The overall synthesis time is shortened by reducing the number of coupling and deprotection cycles.

This guide provides a comprehensive overview and detailed protocols for the synthesis of tripeptides using the H-Ala-Val-OMe HCl dipeptide building block. We will explore its application in both liquid-phase and solid-phase synthesis strategies, offering insights into the underlying chemical principles and experimental best practices.

Core Chemical Principles

The successful synthesis of a tripeptide using a dipeptide building block hinges on a few fundamental chemical transformations: the neutralization of the hydrochloride salt, the activation of a carboxyl group, the formation of a peptide bond, and subsequent deprotection steps.

Peptide Bond Formation: The Role of Coupling Reagents

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4] This process requires the "activation" of the carboxyl group to make it a better electrophile for the nucleophilic attack by the amine.[4] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide HCl (EDC), are widely used for this purpose.[5][6][7]

The mechanism of carbodiimide-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with the amine component to form the desired amide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which can lower the yield.[5] To suppress this side reaction and improve coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[5][8] HOBt reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement but still sufficiently reactive to form the peptide bond.[5]

The Function of Protecting Groups

To ensure the specific and controlled formation of the desired peptide sequence, reactive functional groups not involved in the peptide bond formation must be temporarily blocked using protecting groups.[4][]

-

N-terminal Protection: The α-amino group of the incoming amino acid is typically protected with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group.[] The choice between Fmoc and Boc chemistry dictates the overall deprotection strategy.[]

-

C-terminal Protection: The C-terminal carboxyl group of the dipeptide building block is protected as a methyl ester (-OMe). This prevents unwanted side reactions and polymerization. The methyl ester can be removed at the end of the synthesis by saponification.[10]

Synthesis of a Model Tripeptide: Fmoc-Phe-Ala-Val-OMe

For the purpose of illustrating the practical application of the H-Ala-Val-OMe HCl building block, we will detail the synthesis of the tripeptide Fmoc-Phe-Ala-Val-OMe.

Part 1: Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase synthesis is a classical approach that is particularly well-suited for the large-scale production of shorter peptides like tripeptides.[11][12]

Workflow for Liquid-Phase Synthesis

Caption: Liquid-phase synthesis workflow for Fmoc-Phe-Ala-Val-OMe.

Detailed Protocol for Liquid-Phase Synthesis

Step 1: Neutralization of H-Ala-Val-OMe HCl

-

Dissolve H-Ala-Val-OMe HCl (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq), dropwise while stirring.

-

Stir the reaction mixture at 0°C for 15-20 minutes to ensure complete neutralization. The resulting solution contains the free amine of the dipeptide and is used directly in the next step.

Step 2: Activation of Fmoc-Phe-OH and Coupling

-

In a separate flask, dissolve Fmoc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DMF.

-

Cool the solution to 0°C.

-

Add a solution of DCC (1.1 eq) in DMF dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

-

Allow the activation to proceed for 30 minutes at 0°C.

-

Add the neutralized H-Ala-Val-OMe solution from Step 1 to the activated Fmoc-Phe-OH mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude tripeptide can be purified by flash column chromatography on silica gel or by recrystallization to yield pure Fmoc-Phe-Ala-Val-OMe.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

SPPS offers the advantage of simplified purification, as excess reagents and byproducts are removed by simple washing of the resin-bound peptide.[1][3]

Workflow for Solid-Phase Synthesis

Caption: Solid-phase synthesis workflow for a tripeptide.

Detailed Protocol for Solid-Phase Synthesis of H-Phe-Ala-Val-OH

This protocol outlines the synthesis starting from a pre-loaded Fmoc-Val-Wang resin.

Materials and Reagents:

-

Fmoc-Val-Wang Resin

-

Fmoc-Ala-OH

-

Fmoc-Phe-OH

-

H-Ala-Val-OMe HCl (for comparison or fragment condensation approaches)

-

Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6]

-

Base: DIPEA.

-

Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

Step 1: Resin Swelling

-

Place the Fmoc-Val-Wang resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes.[14]

Step 2: Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[13]

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Ala-OH

-

In a separate tube, dissolve Fmoc-Ala-OH (3-4 eq), HATU (3-4 eq), and DIPEA (6-8 eq) in DMF.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

Step 4: Coupling of Fmoc-Phe-OH

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles using Fmoc-Phe-OH.

Step 5: Final Cleavage and Deprotection

-

After the final coupling and washing, perform a final Fmoc deprotection.

-

Wash the resin extensively with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Step 6: Purification

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[15]

-

Lyophilize the pure fractions to obtain the final tripeptide as a white powder.

C-Terminal Deprotection: Saponification of the Methyl Ester

In cases where the C-terminal free acid of the tripeptide is desired after a liquid-phase synthesis, the methyl ester must be removed. This is typically achieved through saponification.[10]

Protocol for Saponification

-

Dissolve the purified Fmoc-Phe-Ala-Val-OMe in a mixture of an organic solvent (e.g., methanol or dioxane) and water.

-

Cool the solution to 0°C.

-

Add 1N aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.1-1.5 eq) dropwise.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH 3-4 with cold 1N HCl.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the C-terminal free acid tripeptide.

Caution: Saponification can sometimes lead to racemization, especially at the C-terminal amino acid residue.[10][16] It is crucial to use mild conditions (low temperature, minimal excess of base) to minimize this risk.

Data Summary and Reagent Guide

| Reagent/Component | Abbreviation | Function | Key Considerations |

| H-Ala-Val-OMe HCl | - | Dipeptide Building Block | Must be neutralized before coupling. |

| Fmoc-Phe-OH | - | N-terminally protected amino acid | The first amino acid to be coupled to the dipeptide. |

| Dicyclohexylcarbodiimide | DCC | Coupling Reagent (LPPS) | Forms insoluble DCU byproduct.[5] |

| 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | EDC/EDAC | Coupling Reagent (LPPS/SPPS) | Water-soluble, byproduct is easily removed by washing.[5][7] |

| 1-Hydroxybenzotriazole | HOBt | Coupling Additive | Suppresses racemization and N-acylurea formation.[5] |

| HATU | - | Coupling Reagent (SPPS) | Highly efficient and fast-acting.[6] |

| N,N-Diisopropylethylamine | DIPEA | Non-nucleophilic Base | Used for neutralization and in coupling reactions. |

| Piperidine | - | Deprotection Reagent | Removes the Fmoc group.[13] |

| Trifluoroacetic Acid | TFA | Cleavage/Deprotection Reagent | Removes Boc groups and cleaves peptide from most resins.[] |

Conclusion

The use of dipeptide building blocks like H-Ala-Val-OMe HCl represents a powerful and efficient strategy for the synthesis of tripeptides and longer peptide chains. This approach can streamline the synthesis process, improve yields, and overcome challenges associated with difficult sequences. By understanding the core principles of peptide chemistry and carefully selecting the appropriate synthesis method—liquid-phase for scalability or solid-phase for convenience—researchers can effectively incorporate these valuable building blocks into their peptide synthesis workflows. The protocols provided herein serve as a detailed guide for scientists and drug development professionals to leverage this technique for the successful production of target tripeptides.

References

-

Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Yde, B., & Thomsen, I. (n.d.). 2.2 Carboxy Group. Science of Synthesis. [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Otake, Y., et al. (2022, December 16). A liquid-phase continuous-flow peptide synthesizer for preparing C-terminal free peptides. Royal Society of Chemistry. [Link]

-

Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

- Google Patents. (n.d.). CN108218956A - A kind of liquid-phase synthesis process of palmityl tripeptides -1.

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

-

Unknown. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

-

Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

BioCrick. (n.d.). Peptide Coupling Reagents. [Link]

-

White Rose Research Online. (n.d.). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

-

Unknown. (1988). Methods for Removing the Fmoc Group. [Link]

-

Unknown. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

-

McDermott, J. R., & Benoiton, N. L. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

-

Obrecht, D., et al. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid. [Link]

-

ResearchGate. (n.d.). HPLC trace of the purification of the crude tripeptide 44. [Link]

-

sb-PEPTIDE. (n.d.). Peptide purification method development. [Link]

-

Chem-Impex. (n.d.). H-DL-Ala-OMe·HCl. [Link]

-

Sharma, A., et al. (2022, July 12). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. ACS Publications. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Unknown. (n.d.). Purification and characterization of tripeptide aminopeptidase from bovine dental follicles. [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ResearchGate. (2025, August 5). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. [Link]

- Google Patents. (n.d.).

-

Unknown. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

-

National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

-

Unknown. (n.d.). SYNTHESES OF SOME STERICALLY PURE AT-PROTECTED PEPTIDES BY STEPWISE ADDITION OF AMINO ACIDS TO THE CARBOXYL END OF THE PEPTIDE C. [Link]

-

Peptides. (n.d.). H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. [Link]

-

Oreate AI Blog. (2026, January 15). Dipeptides and Peptides: Understanding the Building Blocks of Life. [Link]

-

National Institutes of Health. (2012, November 2). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]

-

MDPI. (n.d.). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link]

-

ResearchGate. (2017, April 10). Synthesis and structure analysis of a tripeptide containing N-methyl group amino acid. [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. jpt.com [jpt.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. bachem.com [bachem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 12. CN108218956A - A kind of liquid-phase synthesis process of palmityl tripeptides -1 - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 14. biovera.com.au [biovera.com.au]

- 15. bachem.com [bachem.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

Troubleshooting & Optimization

Technical Support Guide: Removing Unreacted H-Ala-Val-OMe HCl

Ticket ID: TS-PEP-AVM-001 Subject: Purification strategies for reaction mixtures containing L-Alanyl-L-Valine methyl ester hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic

The Problem: You have performed a coupling reaction using H-Ala-Val-OMe HCl (L-Alanyl-L-Valine methyl ester hydrochloride) as the nucleophile. The reaction is complete, but excess unreacted dipeptide ester remains in the mixture.

The Challenge: H-Ala-Val-OMe is a dipeptide methyl ester.

-

Amine Functionality: It possesses a free N-terminal amine (basic).

-

Ester Functionality: It has a methyl ester C-terminus (susceptible to hydrolysis).

-

Solubility: As the HCl salt, it is highly water-soluble. However, if you used a base (e.g., DIEA, TEA) during coupling, the species exists as the free base , which is soluble in organic solvents like DCM or Ethyl Acetate.

The Goal: Selectively remove the unreacted amine component without damaging the target product (likely an N-capped tripeptide or peptidomimetic).

Primary Protocol: Acidic Liquid-Liquid Extraction (LLE)

Applicability: Use this when your product is soluble in organic solvents (DCM, EtOAc) and is not a free amine itself (e.g., it is Boc/Fmoc protected or an amide).

The Mechanism

The unreacted H-Ala-Val-OMe is likely in its neutral "free base" form due to the base added during the reaction. By washing the organic layer with a mild acid, we protonate the N-terminal amine, converting it back into a cationic salt. Charged species prefer the aqueous phase, effectively "pulling" the impurity out of the organic product layer.

Step-by-Step Workflow

-

Dilution: Dilute your reaction mixture with an organic solvent (Ethyl Acetate is preferred over DCM for better phase separation) to a concentration of ~0.1 M.

-

Acid Wash (The Critical Step):

-

Wash the organic layer 2-3 times with 5% Aqueous Citric Acid or 0.5 M KHSO₄ .

-

Technical Note: Avoid 1M HCl if your product contains acid-sensitive groups (like Boc or t-Butyl esters). Citric acid (pH ~2-3) is sufficient to protonate the amine (pKa ~7.5) without risking cleavage.

-

-

Brine Wash: Wash once with saturated NaCl (brine) to remove residual water/acid.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Data: Wash Buffer Selection Guide

| Wash Buffer | pH Range | Pros | Cons | Recommended For |

| 5% Citric Acid | 2.0 - 2.5 | Mild; buffers well; prevents emulsions. | Can be hard to remove trace citric acid if not washed well with brine. | Standard Standard (Boc/Fmoc compatible). |

| 0.5 M KHSO₄ | 1.5 - 2.0 | Excellent protonation; inorganic (easy to remove). | Slightly more acidic than citric acid. | Robust products; removing stubborn amines. |

| 1 M HCl | 0.1 - 1.0 | Very strong; cheap. | Risk: Cleaves Boc groups; hydrolyzes esters over time. | Only for very stable, non-acid-sensitive products. |

| Water | 7.0 | Neutral. | Inefficient. Will not extract the "free base" form of the amine. | Pre-wash only. |

Advanced Protocol: Scavenger Resins

Applicability: Use this when LLE is impossible (e.g., product is water-soluble, forms emulsions) or for high-throughput parallel synthesis where washing is tedious.

The Mechanism

We use a solid-support resin functionalized with an electrophile (e.g., Isocyanate or Aldehyde). The unreacted H-Ala-Val-OMe (nucleophile) attacks the resin and becomes covalently bound to the solid bead. Filtration removes the bead and the impurity.[1]

Protocol: Isocyanate Scavenging

-

Calculate Loading: Determine the excess equivalents of H-Ala-Val-OMe used in the reaction.

-

Add Resin: Add Polystyrene-Isocyanate (PS-NCO) resin (typically 2-4 equivalents relative to the excess amine).

-

Incubate: Shake gently at room temperature for 2–4 hours (or overnight).

-

Reaction:R-N=C=O (Resin) + H₂N-Peptide → R-NH-CO-NH-Peptide (Solid)

-

-

Filter: Filter the mixture through a fritted syringe or funnel. The filtrate contains your pure product; the impurity stays on the filter.

Troubleshooting Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification method based on product solubility and stability.

Frequently Asked Questions (FAQ)

Q: I washed with acid, but my yield is lower than expected. Did I lose my product? A: Check the structure of your product. If your product contains a basic center (e.g., a Histidine side chain, an unmasked amine, or a Pyridine ring) that is not protected, it may have protonated and extracted into the aqueous acid layer along with the impurity.

-

Fix: If this happens, adjust the wash pH to ~5.0 (ammonium chloride) or switch to chromatographic purification.

Q: Can I use a base wash (Sodium Bicarbonate) to remove it? A: No. H-Ala-Val-OMe is an amine.[2] In a basic wash (pH > 8), it remains neutral (deprotonated) and lipophilic, meaning it will stay in the organic layer with your product. Base washes are only effective for removing unreacted acids or phenols.

-

Warning: Furthermore, strong base washes can hydrolyze the methyl ester (OMe) on the dipeptide, converting it to the free acid (H-Ala-Val-OH), which might precipitate or behave unpredictably.

Q: My reaction solvent was DMF. How do I extract? A: DMF is miscible with water and makes extraction difficult.

-

Dilute the reaction mixture heavily with Ethyl Acetate (at least 10:1 ratio of EtOAc to DMF).

-

Wash 3x with Water or Brine to remove the DMF first.

-

Then proceed with the Citric Acid wash to remove the H-Ala-Val-OMe.

References

- Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504. Link (Reference for stability of protecting groups like Boc/Fmoc during acid washes).

-

Bachem. (2024). "Peptide Synthesis Guide: Work-up and Purification." Bachem Technical Library. Link (General industry standard protocols for peptide isolation).

-

PubChem. (2024).[4] "L-Alanine methyl ester hydrochloride Compound Summary." Link (Source for physicochemical properties).

Sources

Technical Support Center: Navigating the Challenges of Hydrophobic Dipeptide Ester Aggregation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hydrophobic dipeptide esters. Aggregation of these molecules is a common yet formidable challenge that can significantly impact experimental outcomes, from loss of efficacy and altered pharmacokinetics to reduced stability and shelf life.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying principles governing dipeptide ester aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are my hydrophobic dipeptide esters aggregating in aqueous solutions?

Aggregation of hydrophobic dipeptide esters is primarily driven by the tendency of their nonpolar side chains to minimize contact with water.[3] This phenomenon, known as the hydrophobic effect, leads to the self-association of peptide molecules.[4][5] The esterification of the C-terminus can further enhance this hydrophobicity, reducing the overall charge of the molecule and promoting intermolecular interactions that lead to the formation of insoluble aggregates.

Several key factors can exacerbate this issue:

-

High Peptide Concentration: Increased concentrations raise the probability of intermolecular collisions and subsequent aggregation.[2]

-

pH near the Isoelectric Point (pI): At the pI, the net charge of the dipeptide ester is zero, minimizing electrostatic repulsion between molecules and thus favoring aggregation.[3][6]

-

High Ionic Strength: While counterintuitive, high salt concentrations can sometimes "salt out" hydrophobic peptides by competing for water molecules, thereby promoting peptide-peptide interactions.[7][8]

-

Temperature: Elevated temperatures can increase the rate of aggregation by accelerating molecular motion and hydrophobic interactions.[9][10]

Q2: I'm struggling with the initial solubilization of my lyophilized dipeptide ester. What is the best approach?

Proper initial solubilization is a critical first step in preventing aggregation.[3] A "one-size-fits-all" approach is rarely effective. A systematic strategy is recommended:

-

Start Small: Always test the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch.[3][11]

-

Embrace Organic Solvents: For highly hydrophobic dipeptide esters, direct dissolution in aqueous buffers is often futile. Begin by dissolving the peptide in a minimal amount of a water-miscible organic solvent.[11][12]

-

Gradual Hydration: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution while vortexing or stirring.[11] This gradual dilution helps to prevent the peptide from crashing out of solution. If precipitation occurs, you have exceeded the solubility limit for that particular co-solvent ratio.

Workflow for Initial Solubilization

Caption: Step-by-step workflow for the initial solubilization of hydrophobic dipeptide esters.

Q3: Can I use additives or excipients to keep my dipeptide ester in solution?

Absolutely. The use of excipients is a cornerstone of preventing peptide aggregation in formulation development.[1][2] These molecules can stabilize your dipeptide ester through various mechanisms.

| Excipient Class | Examples | Concentration Range | Mechanism of Action |

| Amino Acids | L-Arginine, L-Glutamic Acid | 50-100 mM | Can suppress aggregation by interacting with both charged and hydrophobic regions of the peptide.[3][6] |

| Non-ionic Surfactants | Tween® 20, Polysorbate 80 | 0.01% - 0.1% | These detergents coat the hydrophobic surfaces of the dipeptide ester, creating a steric shield that prevents self-association.[3][13] |

| Organic Solvents | Glycerol, Propylene Glycol | 5% - 20% (v/v) | These polyols can improve the solubility of the peptide in aqueous solutions.[9] |

Important Note: The choice and concentration of an excipient must be optimized for your specific dipeptide ester and experimental system, as some additives may interfere with downstream assays.

Q4: My dipeptide ester solution is clear initially but becomes cloudy over time. What's happening and how can I fix it?

This delayed aggregation is often a result of nucleation-dependent polymerization.[6] Initially, soluble oligomers form, which then act as "seeds" for the rapid formation of larger, insoluble aggregates.[14]

Troubleshooting Strategies for Time-Dependent Aggregation:

-

pH and Buffer Optimization:

-

Ensure the pH of your buffer is at least 2 units away from the calculated isoelectric point (pI) of your dipeptide ester.[6][15] This will increase the net charge on the molecules, leading to greater electrostatic repulsion.

-

Experiment with different buffer systems (e.g., phosphate, citrate, Tris) as the buffer components themselves can sometimes influence aggregation.[7]

-

-

Temperature Control:

-

Mechanical Stress Reduction:

-

Vigorous vortexing or stirring for extended periods can introduce mechanical stress and promote aggregation.[9] Mix gently when preparing your solutions.

-

Advanced Troubleshooting and Characterization

My dipeptide ester is still aggregating. What are my next steps?

If basic troubleshooting fails, a more systematic approach to formulation development is necessary. This involves a multi-parameter optimization strategy.

Troubleshooting Logic Flow

Caption: A logical progression for advanced troubleshooting of persistent aggregation issues.

How can I characterize the aggregates that are forming?

Understanding the nature of the aggregates can provide valuable clues for their prevention. Several biophysical techniques are well-suited for this purpose.

| Technique | Information Provided |

| Dynamic Light Scattering (DLS) | Provides the size distribution of particles in solution, allowing for the detection of aggregates and their polydispersity.[9][16][17] |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius, enabling the quantification of monomers, oligomers, and larger soluble aggregates.[17][18][19] |

| Thioflavin T (ThT) Fluorescence Assay | A dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures, which are characterized by cross-β-sheet conformations.[5][14] |

| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure of the peptide in solution. A transition from a random coil to a β-sheet structure is often indicative of aggregation.[16][20][21] |

Experimental Protocols

Protocol 1: Systematic pH Screening for Solubility Optimization

-

Prepare a concentrated stock solution of your hydrophobic dipeptide ester in 100% DMSO.

-

Aliquot a series of buffers with varying pH values (e.g., from pH 3 to pH 9 in 1-unit increments).

-

To each buffer aliquot, add a small volume of the DMSO stock solution to achieve the desired final peptide concentration.

-

Gently mix each solution.

-

Visually inspect each sample for turbidity or precipitation immediately after mixing and after a defined time interval (e.g., 1 hour, 24 hours) at a controlled temperature.

-

Quantify the amount of soluble peptide in the supernatant of each sample using reverse-phase HPLC.

Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

-

Prepare a stock solution of ThT (e.g., 1 mM in water).

-

In a 96-well black plate, add your dipeptide ester sample.

-

Add the ThT stock solution to each well to a final concentration of approximately 10-20 µM.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

An increase in fluorescence intensity compared to a buffer-only control indicates the presence of amyloid-like fibrils.

References

-

Use of excipients to control aggregation in peptide and protein formulations - SciSpace. (2010, August 24). Retrieved from [Link]

-

Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - Neurelis. (2008, November 2). Retrieved from [Link]

-

Peptide Solubilization. Retrieved from [Link]

-

Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - RSC Publishing. Retrieved from [Link]

-

Use of excipients to control aggregation in peptide and protein formulations - ResearchGate. (2025, August 8). Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Retrieved from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24). Retrieved from [Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). Retrieved from [Link]

-

Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020, October 21). Retrieved from [Link]

-

Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un - Biozentrum. Retrieved from [Link]

-

Study on aggregation reactions of amyloid β peptides induced by ultrasonic irradiation and stirring agitation. Retrieved from [Link]

-

Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations - PMC. Retrieved from [Link]

-

Developing novel low concentration excipients to suppress protein aggregation. (2021, July 20). Retrieved from [Link]

-

The effects of ionic strength and pH on self-assembly of peptide - DR-NTU. Retrieved from [Link]

-

Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - The Nest Group. Retrieved from [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. Retrieved from [Link]

-

Sonication of proteins causes formation of aggregates that resemble amyloid | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Peptide Synthesis Knowledge Base. Retrieved from [Link]

-

Sonication of proteins causes formation of aggregates that resemble amyloid - PMC - NIH. Retrieved from [Link]

-

Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. (2023, December 19). Retrieved from [Link]

-

Electrostatic Binding and Hydrophobic Collapse of Peptide–Nucleic Acid Aggregates Quantified Using Force Spectroscopy - ACS Nano - Figshare. (2013, June 25). Retrieved from [Link]

-

Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025, June 24). Retrieved from [Link]

-

Peptide aggregation: insights from SEC-HPLC analysis - ResearchGate. (2025, June 27). Retrieved from [Link]

-

Influence of pH and sequence in peptide aggregation via molecular simulation | The Journal of Chemical Physics | AIP Publishing. (2015, November 18). Retrieved from [Link]

-

Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. Retrieved from [Link]

-

Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide | PNAS. Retrieved from [Link]

-

Electrostatically Driven Protein Aggregation: β-Lactoglobulin at Low Ionic Strength. Retrieved from [Link]

-

Protein Aggregation Analysis - Intertek. Retrieved from [Link]

-

Pressure dependence of aggregation reaction of Aβ peptide.: (a)... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]

-

Adaptive Aggregation of Peptide Model Systems | The Journal of Physical Chemistry A. (2013, March 12). Retrieved from [Link]

-

Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics - Diva-portal.org. (2022, March 25). Retrieved from [Link]

-

Self-assembled aggregates based on cationic amphiphilic peptides: structural insight. (2023, May 23). Retrieved from [Link]

-

Characterization of molecular aggregates of peptide amphiphiles and kinetics of dynamic processes performed by single-walled vesicles | Journal of the American Chemical Society. Retrieved from [Link]

-

Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. (2024, July 11). Retrieved from [Link]

-

Overcoming Aggregation in Solid-phase Peptide Synthesis - Merck. Retrieved from [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. (2024, November 11). Retrieved from [Link]

-

Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. neurelis.com [neurelis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pnas.org [pnas.org]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 11. jpt.com [jpt.com]

- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide Synthesis Knowledge Base [peptide2.com]

- 16. ijsra.net [ijsra.net]

- 17. Protein Aggregation Analysis [intertek.com]

- 18. sepscience.com [sepscience.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Self-assembled aggregates based on cationic amphiphilic peptides: structural insight - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00363A [pubs.rsc.org]

Validation & Comparative

Precision Structural Analysis: IR Spectroscopy of Dipeptide Methyl Esters

Executive Summary

In the structural elucidation of small peptides, Infrared (IR) spectroscopy serves as a rapid, non-destructive probe of molecular geometry and hydrogen bonding. However, the choice of peptide derivative significantly dictates data quality.

This guide compares Dipeptide Methyl Esters against Free Dipeptides (Zwitterions) and N-Acetyl/Amide Protected Peptides . While free peptides are biologically relevant, their zwitterionic nature creates spectral congestion that obscures critical backbone signals. Dipeptide methyl esters offer a superior "performance" profile for conformational analysis by segregating terminal group vibrations from the informative Amide regions, enabling precise determination of intramolecular hydrogen bonding (e.g.,

Part 1: Theoretical Framework & Spectral Architecture[1]

To interpret the spectrum of a dipeptide methyl ester (e.g., H-aa1-aa2-OMe or Ac-aa1-aa2-OMe), one must distinguish between the backbone signals (Amide I, II, A) and the protecting group signals (Ester C=O).

The Vibrational Landscape

The "performance" of an IR analyte is defined by the resolution of these modes.

-

Amide A (N-H Stretch):

-

Region: 3300–3450 cm⁻¹

-

Significance: The primary indicator of Hydrogen Bonding. A sharp peak >3400 cm⁻¹ indicates a free N-H; a broad, red-shifted band <3350 cm⁻¹ indicates a hydrogen-bonded N-H.

-

-

Ester Carbonyl (C=O[1][2] Stretch):

-

Region: 1730–1750 cm⁻¹

-

Significance: This is the hallmark of the methyl ester. Crucially, it appears at a higher frequency than the Amide I band, creating a "clean window" for analyzing the peptide backbone.

-

-

-

Region: 1630–1690 cm⁻¹

-

Significance: The most sensitive reporter of secondary structure. Its position correlates with the strength of the C=O···H-N interaction.

-

-

Amide II (N-H Bend + C-N Stretch):

-

Region: 1510–1550 cm⁻¹

-

Significance: Coupled mode; sensitive to N-H deuteration (shifts to ~1450 cm⁻¹ in Amide II').

-

Part 2: Comparative Analysis (The Core)

Why synthesize the methyl ester rather than analyzing the free dipeptide? The answer lies in Spectral Decongestion and Solubility .

Comparison: Methyl Esters vs. Free Zwitterions

| Feature | Dipeptide Methyl Ester (R-CO-NH-CHR-COOMe) | Free Dipeptide (H₃N⁺-CHR-CO-NH-CHR-COO⁻) | Performance Verdict |

| C-Terminus Signal | Ester C=O (~1740 cm⁻¹) Sharp, isolated peak. Does not overlap with Amide I. | Carboxylate (COO⁻) (~1550–1610 cm⁻¹) Strong antisymmetric stretch overlaps heavily with Amide I and II. | Methyl Ester Wins: Provides a clear spectral window for backbone analysis. |

| N-Terminus Signal | Amine/Amide Depending on protection (Boc/Ac), signals are distinct. | Ammonium (NH₃⁺) (~3000 cm⁻¹) Broad absorption overlapping C-H stretches.[5] | Methyl Ester Wins: Easier assignment of Amide A region. |

| Solubility | High in Organic Solvents (CHCl₃, CH₂Cl₂, DMSO). Essential for H-bond studies. | High in Water/Polar Solvents Insoluble in non-polar solvents needed for conformation studies. | Methyl Ester Wins: Enables "Dilution Studies" in non-competing solvents. |

| Biological Relevance | Model System Mimics protein interior (hydrophobic). | Physiological Form Mimics aqueous environment. | Context Dependent: Use Esters for structure; Free for bio-activity. |

The "Zwitterion Problem"

In free peptides, the carboxylate antisymmetric stretching vibration (

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine if a dipeptide methyl ester forms an intramolecular hydrogen bond (e.g., a

The "Dilution Study" Workflow

This protocol validates itself: if peaks shift upon dilution, the interaction is intermolecular. If they remain stable, it is intramolecular.

Reagents:

-

Solvent: Spectroscopic grade Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Note: These are non-polar and do not compete for H-bonds.

-

Cell: CaF₂ or NaCl transmission cell (Path length: 0.1 mm to 1.0 mm).

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Dissolve the dipeptide methyl ester in CHCl₃ to a concentration of 10 mM .

-

Why? High concentration favors aggregation (intermolecular H-bonds).

-

-

Acquisition of High-Concentration Spectrum:

-

Inject into the IR cell.

-

Scan (Resolution: 2 cm⁻¹, Scans: 64).

-

Target: Look for broad Amide A bands (~3300 cm⁻¹).[3]

-

-

Serial Dilution:

-

Dilute the stock to 1 mM , 0.5 mM , and 0.1 mM .

-

Note: As concentration drops, path length may need to increase to maintain signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the pure solvent spectrum from each sample spectrum.

-

Critical: Over-subtraction will distort the baseline; under-subtraction leaves solvent noise.

-

-

Analysis:

-

Overlay the Amide A regions (3200–3500 cm⁻¹).

-

Visualization: The Logic of H-Bond Analysis

Caption: Decision tree for distinguishing intramolecular folding from intermolecular aggregation using dilution IR spectroscopy.

Part 4: Detailed Spectral Assignments

The following table summarizes the specific peak assignments for a typical protected dipeptide methyl ester (e.g., Ac-Gly-Phe-OMe) in a non-polar solvent.

| Mode | Frequency (cm⁻¹) | Description | Structural Insight |

| Amide A | 3420–3440 | Free N-H Stretch | No H-bonding present. |

| Amide A | 3300–3350 | H-Bonded N-H Stretch | Indicates folding (if stable on dilution) or aggregation. |

| Ester C=O | 1735–1745 | Ester Carbonyl Stretch | Internal Standard. Distinct from peptide backbone. |

| Amide I | 1670–1690 | Free C=O Stretch | Unfolded / Non-H-bonded backbone carbonyl. |

| Amide I | 1630–1650 | H-Bonded C=O Stretch | Indicates strong backbone H-bonding (e.g., |

| Amide II | 1510–1540 | N-H Bend / C-N Stretch | Coupling mode; shifts significantly if N-H is deuterated. |

Part 5: Experimental Workflow Visualization

To ensure reproducibility, follow this data acquisition workflow.

Caption: Standard workflow for solution-phase IR spectroscopy of peptides, emphasizing the critical solvent subtraction step.

References

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.Link

-

National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.Link

-

Specac. (n.d.). Interpreting Infrared Spectra: Characteristic Peaks.Link

-

Michigan State University. (n.d.). Infrared Spectroscopy: Functional Group Frequency Table.[6]Link

-

Barth, A. (2007). Infrared spectroscopy of proteins.[7][4][8][9][10][11][12] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Contextual citation for Amide I/II assignments).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。